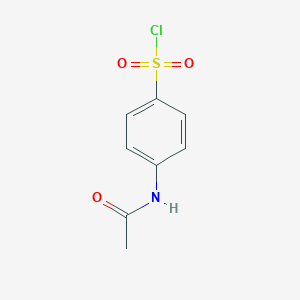

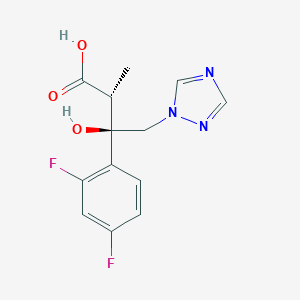

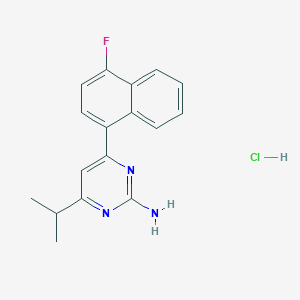

Chlorhydrate de 4-(4-fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de RS 127445 est un antagoniste sélectif et à haute affinité du récepteur de la sérotonine 5-HT2B, biodisponible par voie orale. Il présente un pKi de 9,5 et affiche une sélectivité 1 000 fois supérieure pour le récepteur 5-HT2B par rapport à d'autres sites de liaison des récepteurs et des canaux ioniques . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle du récepteur 5-HT2B dans divers processus physiologiques et pathologiques.

Applications De Recherche Scientifique

RS 127445 hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a tool compound to study the binding and activity of the 5-HT2B receptor.

Biology: Researchers use it to investigate the role of the 5-HT2B receptor in various biological processes, including cell signaling and neurotransmission.

Medicine: The compound is used to explore the potential therapeutic applications of 5-HT2B receptor antagonists in treating conditions such as cardiovascular diseases, fibrotic disorders, and psychiatric conditions.

Industry: RS 127445 hydrochloride is used in the development of new drugs targeting the 5-HT2B receptor.

Mécanisme D'action

Target of Action

RS-127445 hydrochloride is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . The 5-HT2B receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family .

Mode of Action

RS-127445 hydrochloride acts by binding to the 5-HT2B receptor with high affinity, exhibiting a pKi of 9.5 . This binding inhibits the action of serotonin (5-HT), a neurotransmitter, on the 5-HT2B receptor . It shows around 1000 times selectivity over the closely related 5-HT2A and 5-HT2C receptors .

Biochemical Pathways

The 5-HT2B receptor is involved in various physiological processes. When RS-127445 hydrochloride binds to the 5-HT2B receptor, it inhibits the serotonin-induced formation of inositol phosphates and serotonin-evoked increases in intracellular calcium . This suggests that RS-127445 hydrochloride affects the phosphoinositide pathway and calcium signaling pathway.

Result of Action

The antagonistic action of RS-127445 hydrochloride on the 5-HT2B receptor can influence various physiological processes where this receptor is involved. For instance, it can affect smooth muscle contraction, as the 5-HT2B receptor is known to be involved in the regulation of gastrointestinal motility .

Méthodes De Préparation

La synthèse du chlorhydrate de RS 127445 implique plusieurs étapes, notamment la formation de la structure pyrimidinique centrale et l'introduction des groupes fluoronaphtyle et isopropyle. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et ne sont pas divulguées publiquement en détail. Le composé est généralement préparé en laboratoire en utilisant des techniques de synthèse organique standard .

Analyse Des Réactions Chimiques

Le chlorhydrate de RS 127445 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions ne sont généralement pas signalées pour le chlorhydrate de RS 127445.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe fluoronaphtyle.

Réactifs et conditions courants : Les réactifs typiquement utilisés dans ces réactions comprennent des acides ou des bases forts, des solvants organiques et des catalyseurs.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le chlorhydrate de RS 127445 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert de composé de référence pour étudier la liaison et l'activité du récepteur 5-HT2B.

Biologie : Les chercheurs l'utilisent pour étudier le rôle du récepteur 5-HT2B dans divers processus biologiques, notamment la signalisation cellulaire et la neurotransmission.

Médecine : Le composé est utilisé pour explorer les applications thérapeutiques potentielles des antagonistes du récepteur 5-HT2B dans le traitement de maladies telles que les maladies cardiovasculaires, les troubles fibrotiques et les troubles psychiatriques.

Industrie : Le chlorhydrate de RS 127445 est utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-HT2B.

Mécanisme d'action

Le chlorhydrate de RS 127445 exerce ses effets en se liant sélectivement au récepteur 5-HT2B et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation du tonus vasculaire, la fonction cardiaque et la motilité gastro-intestinale. En bloquant le récepteur 5-HT2B, le chlorhydrate de RS 127445 inhibe les voies de signalisation en aval, ce qui entraîne une réduction des niveaux de calcium intracellulaire et une diminution de la contraction des cellules musculaires lisses .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de RS 127445 est unique par sa sélectivité et son affinité élevées pour le récepteur 5-HT2B. Parmi les composés similaires, citons :

Ketansérine : Un antagoniste du récepteur 5-HT2 moins sélectif.

SB-204741 : Un autre antagoniste du récepteur 5-HT2B avec des propriétés pharmacocinétiques différentes.

LY266097 : Un antagoniste sélectif du récepteur 5-HT2B avec une structure chimique différente.

Ces composés diffèrent par leur sélectivité, leur affinité et leurs profils pharmacocinétiques, faisant du chlorhydrate de RS 127445 un outil précieux pour des applications de recherche spécifiques.

Propriétés

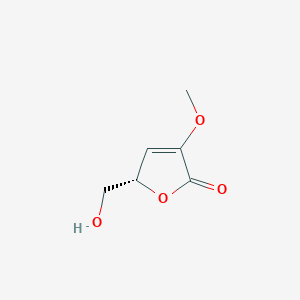

IUPAC Name |

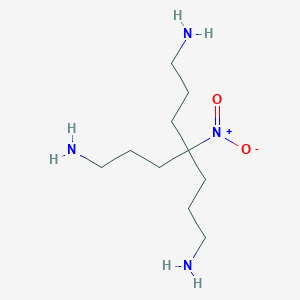

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPYBJBPRFMHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-86-3 |

Source

|

| Record name | RS-127445 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.